3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring substituted with bromine and an ether linkage to a pyrrolidine ring, which is further substituted with a sulfonyl group and a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Sulfonylation: The pyrrolidine intermediate is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Ether Formation: The sulfonylated pyrrolidine is then coupled with 3-bromo-2-hydroxypyridine using a suitable base (e.g., potassium carbonate) to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the compound’s reactivity and stability.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the molecule into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 3-Bromo-2-hydroxypyridine and the corresponding pyrrolidine derivative.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its bromine and sulfonyl groups provide versatile points for further functionalization.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. Its sulfonyl group is known to enhance binding affinity and selectivity in drug molecules.
Industry
In the chemical industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or enzymes, potentially inhibiting or modifying their activity. The sulfonyl group could play a crucial role in binding to the active site of enzymes, while the pyridine ring might interact with aromatic residues through π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoropyridine: Similar in structure but lacks the pyrrolidine and sulfonyl groups.
2-Bromo-3-(4-fluorophenyl)pyridine: Similar but without the sulfonyl and pyrrolidine groups.
4-Fluoro-2-methylbenzenesulfonamide: Contains the sulfonyl and fluorinated methylphenyl groups but lacks the pyridine and pyrrolidine components.
Uniqueness
The unique combination of a brominated pyridine ring, a sulfonylated pyrrolidine, and a fluorinated methylphenyl group makes 3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine particularly versatile for various chemical transformations and potential biological activities. This structural complexity allows for multiple points of functionalization and interaction with biological targets, setting it apart from simpler analogs.
Biological Activity
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of growing interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C16H19BrFNO3S |
Molecular Weight | 396.30 g/mol |
IUPAC Name | This compound |
CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom in the structure enhances its lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy against various biological targets .
Enzymatic Interactions
Research indicates that compounds with similar structures can inhibit enzymes involved in critical pathways. For example, pyridine derivatives have shown promise as inhibitors of reverse transcriptase, an essential enzyme in viral replication . The sulfonamide group may also contribute to the inhibition of specific enzymes by mimicking substrate interactions.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyridine derivatives. For instance, certain compounds have demonstrated significant inhibitory effects against various viruses at low micromolar concentrations, suggesting that this compound may exhibit similar activity .
Antibacterial Activity
The introduction of fluorine atoms in related compounds has been associated with enhanced antibacterial activity. It is hypothesized that fluorinated compounds improve drug binding to bacterial targets, thereby increasing their effectiveness . In vitro studies have demonstrated that similar pyridine derivatives possess broad-spectrum antimicrobial properties.
Case Study 1: Antiviral Efficacy
A study examined a series of pyridine derivatives for their antiviral activity against HIV. Compounds were tested in MT-4 cells, revealing that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating superior potency .
Case Study 2: Antibacterial Properties
In another investigation, a derivative structurally similar to this compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a marked reduction in bacterial growth at concentrations correlating with the compound's structural modifications, particularly the presence of the sulfonamide and fluorine groups .
Properties
IUPAC Name |
3-bromo-2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-11-9-12(18)4-5-15(11)24(21,22)20-8-6-13(10-20)23-16-14(17)3-2-7-19-16/h2-5,7,9,13H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFRLNKUROWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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